Androst-5-ene-3beta,17beta-diol
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Overview
Description
Mechanism of Action
Target of Action
Androst-5-ene-3β,17β-diol, also known as Androstenediol or A5 , is an endogenous weak androgen and estrogen steroid hormone . It is an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) . Its primary targets are the androgen and estrogen receptors .
Mode of Action
Androstenediol is a direct metabolite of DHEA, the most abundant steroid produced by the human adrenal cortex . It interacts with its targets by binding to the androgen and estrogen receptors . It has approximately 6% and 17% of the affinity of estradiol at the ERα and ERβ, respectively . Although Androstenediol has far lower affinity for the ERs compared to the major estrogen estradiol, it circulates at approximately 100-fold higher concentrations, and so is thought may play a significant role as an estrogen in the body .
Biochemical Pathways
Androstenediol is derived from dehydroepiandrosterone (DHEA) by the reduction of the 17-keto group (17-hydroxysteroid dehydrogenases), and is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) .
Pharmacokinetics
It is known that it is less androgenic than the related compound, δ4-androstenediol .
Result of Action
When administered to rats, Androstenediol, in vivo, has approximately 1.4% of the androgenicity of DHEA, 0.54% of the androgenicity of androstenedione, and 0.21% of the androgenicity of testosterone . It possesses potent estrogenic activity, similarly to DHEA and 3β-androstanediol .
Biochemical Analysis
Biochemical Properties
Androst-5-ene-3beta,17beta-diol is a direct metabolite of DHEA, the most abundant steroid produced by the human adrenal cortex . It has been found to stimulate the immune system . It possesses potent estrogenic activity, similar to DHEA and 3β-androstanediol . It has approximately 6% and 17% of the affinity of estradiol at the ERα and ERβ, respectively .
Cellular Effects
This compound influences cell function through its interactions with various cellular pathways. It has been found to stimulate the immune system . Although it has far lower affinity for the estrogen receptors compared to the major estrogen estradiol, it circulates at approximately 100-fold higher concentrations, and so is thought to play a significant role as an estrogen in the body .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to stimulate the immune system .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Multiple oral doses of a related compound, EAD, have been shown to increase its oral radioprotective efficacy .
Metabolic Pathways
This compound is involved in the biosynthesis of testosterone from DHEA . It is a direct metabolite of DHEA .
Preparation Methods
Synthetic Routes and Reaction Conditions
Androst-5-ene-3beta,17beta-diol can be synthesized from dehydroepiandrosterone (DHEA) through a reduction process. The reduction of the 17-keto group in DHEA by 17-hydroxysteroid dehydrogenases results in the formation of this compound . This process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves the microbial transformation of sterols. Microorganisms such as Rhizopus nigricans and Mycobacterium species are used to convert sterols into this compound through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
Androst-5-ene-3beta,17beta-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form androstenedione.
Reduction: It can be reduced to form other diols or alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Androstenedione.
Reduction: Various diols and alcohols.
Substitution: Halogenated steroids and other functionalized derivatives.
Scientific Research Applications
Androst-5-ene-3beta,17beta-diol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroids and hormones.
Biology: Studied for its role in the biosynthesis of testosterone and its effects on the endocrine system.
Industry: Used in the production of steroid-based pharmaceuticals and supplements.
Comparison with Similar Compounds
Similar Compounds
Androstenedione (androst-4-ene-3,17-dione): A precursor to both testosterone and estrone.
Dehydroepiandrosterone (DHEA; androst-5-en-3beta-ol-17-one): A major steroid produced by the adrenal cortex.
Testosterone (androst-4-en-17beta-ol-3-one): The primary male sex hormone.
Uniqueness
Androst-5-ene-3beta,17beta-diol is unique due to its dual weak androgenic and estrogenic activities, making it a versatile compound in both androgenic and estrogenic pathways. Its role as an intermediate in the biosynthesis of testosterone from DHEA further highlights its importance in steroid metabolism .
Properties
CAS No. |
16895-59-3 |
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Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(3R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1 |
InChI Key |
QADHLRWLCPCEKT-KYQPOWKGSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@H](C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |
Synonyms |
(3α,17β)-Androst-5-ene-3,17-diol; 3α,17β-Androst-5-enediol; 3α,17β-Dihydroxyandrost-5-ene; Androst-5-enediol; Androstenediol; Hermaphrodiol; NSC 12163; Δ5-Androstene-3α,17β-diol; Δ5-Androstenediol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Androst-5-ene-3beta,17beta-diol interact with its target and what are the downstream effects?
A: this compound (ADIOL) exhibits androgenic activity by binding to and activating the androgen receptor (AR). [] This interaction triggers the activation of AR target genes in human prostate cancer cells. [] Interestingly, ADIOL's activation of AR differs from testosterone, as evidenced by distinct ligand-receptor conformational changes and the inability of ADIOL to activate a specific mutant AR (mtAR708). [] This suggests a unique mechanism of action for ADIOL compared to other androgens.
Q2: Can you elaborate on the structural characteristics of ADIOL?
A2: Unfortunately, the provided research papers do not delve into the specific spectroscopic data of ADIOL. For a complete structural characterization, consulting databases like PubChem or ChemSpider would be beneficial.
Q3: What is the role of ADIOL in estrogen biosynthesis?
A: Research suggests that ADIOL is a precursor to estrogens and undergoes stereospecific transformations during their biosynthesis. Specifically, the C-19 hydrogen atom in the 19-S configuration is removed when ADIOL is converted to a 19-oxo androgen. [] This step likely involves the formation of a 19-aldehyde intermediate and the release of formic acid. []
Q4: How do levels of ADIOL differ between premenopausal and postmenopausal women?
A: Studies show that postmenopausal women have significantly lower serum levels of ADIOL compared to premenopausal women. [] This difference is attributed to the reduced ovarian and adrenal contributions of ADIOL in postmenopausal women. []
Q5: Does social isolation impact the biosynthesis of ADIOL?
A: Interestingly, research in rats suggests that long-term social isolation can influence ADIOL biosynthesis in the gonads. Specifically, isolated male rats showed increased conversion of dehydroepiandrosterone (DHEA) to androstenedione and decreased conversion to ADIOL, while isolated female rats demonstrated a decrease in both conversions. [] This highlights the potential impact of environmental factors on steroidogenesis.
Q6: What are the therapeutic applications of ADIOL being investigated?
A: Research suggests that ADIOL could potentially be used to treat conditions that benefit from a higher estrogenic to androgenic effect ratio compared to DHEA. [, ] Specifically, ADIOL is being investigated for its potential in treating osteoporosis, menopausal symptoms, and other conditions influenced by estrogen receptor activity. [, ]
Q7: What are the known metabolic pathways of ADIOL in humans?
A: Studies show that human skin can metabolize ADIOL into this compound-3-sulphate. [] Additionally, ADIOL can be metabolized in the testes, with research indicating that individuals with testicular 17beta-reduction deficiency exhibit impaired conversion of DHEA to ADIOL. []
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